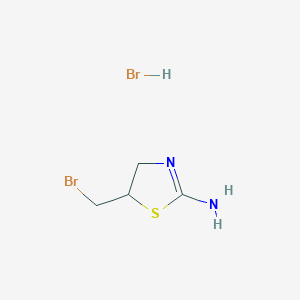

5-Bromomethyl-4,5-dihydro-thiazol-2-ylamine hydrobromide

CAS No.: 51542-48-4

Cat. No.: VC2905051

Molecular Formula: C4H8Br2N2S

Molecular Weight: 276 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51542-48-4 |

|---|---|

| Molecular Formula | C4H8Br2N2S |

| Molecular Weight | 276 g/mol |

| IUPAC Name | 5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrobromide |

| Standard InChI | InChI=1S/C4H7BrN2S.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |

| Standard InChI Key | XUQZLXHWMASZJH-UHFFFAOYSA-N |

| SMILES | C1C(SC(=N1)N)CBr.Br |

| Canonical SMILES | C1C(SC(=N1)N)CBr.Br |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Isomerism

The compound’s structure consists of a saturated thiazole ring (positions 4 and 5 are single-bonded) with substituents at positions 2 and 5:

-

Position 2: Primary amine (-NH₂) group.

-

Position 5: Bromomethyl (-CH₂Br) group.

SMILES Representation: C1C(SC(=N1)N)CBr.Br .

Physicochemical Data

Synthesis and Preparation Methods

Common Synthetic Pathways

The synthesis typically involves bromination of a thiazole precursor. Key methods include:

-

Radical Bromination:

-

Nucleophilic Substitution:

-

One-Pot Cyclization:

Key Reagents and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, benzoyl peroxide, ethanol | Introduces bromomethyl group |

| Cyclization | KSCN, benzylamine | Forms dihydrothiazole ring |

| Acidification | HBr (aq.) | Precipitates hydrobromide salt |

Applications in Research and Industry

Role as a Precursor in Organic Synthesis

The bromomethyl group enables diverse functionalization:

-

Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, or Ullmann couplings to introduce aryl or heteroaryl groups .

-

Nucleophilic Substitution: Replacement of bromide with amines, thiols, or alkoxides to generate bioactive derivatives .

Example: Reaction with secondary amines to form N-alkylated thiazol-2-amine derivatives, which are intermediates in kinase inhibitor synthesis .

Biological Relevance

While direct biological data for this compound is limited, its structural analogs exhibit:

-

Anticancer Activity: Thiazole derivatives inhibit kinases (e.g., PI3K) and show cytotoxicity against leukemia (K562) and breast cancer (MCF7) cell lines .

-

Antimicrobial Properties: Thiazole-based compounds display activity against Candida albicans and Staphylococcus aureus .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| ChemicalBook | 95% | 500 mg | $768.08 |

| Chemsrc | ≥95% | 1 g | Not listed |

| American Custom Chemicals Corporation | 95% | 500 mg | $768.08 |

Prices and availability may vary; contact suppliers for bulk orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume